2-Hydroxy-2,3-dihydrogenistein-7-olate
Description
2-Hydroxy-2,3-dihydrogenistein-7-olate is a derivative of genistein, a well-studied isoflavone with estrogenic and antioxidant properties. Structurally, it features a hydroxyl group at the C2 position, a partially saturated C2-C3 bond, and a deprotonated 7-hydroxyl group, forming an olate structure. This modification alters its solubility, reactivity, and biological activity compared to its parent compound.
Properties
Molecular Formula |
C15H11O6- |
|---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
2,7-dihydroxy-3-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-5-olate |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)12-14(19)13-10(18)5-9(17)6-11(13)21-15(12)20/h1-6,12,15-18,20H/p-1 |
InChI Key |
UQOJAGBSKPHQOG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2C(OC3=CC(=CC(=C3C2=O)[O-])O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be inferred from methodologies and structurally analogous compounds:
Comparison with Genistein
Genistein (C15H10O5) is the parent compound of the target molecule. Key differences include:
- Structural Modifications : The saturation of the C2-C3 bond and the olate group in 2-Hydroxy-2,3-dihydrogenistein-7-olate likely enhance its stability in alkaline environments compared to genistein.
- Bioactivity : Genistein is a tyrosine kinase inhibitor and phytoestrogen, but the olate derivative’s activity remains unstudied in the provided evidence.
B. Comparison with Compounds from L. japonicus Extract
isolates compounds such as (2S,5S)-2-hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one (3) and 3-oxo-α-ionone (4) . While these are terpenoids and spiro compounds (structurally distinct from isoflavones), their isolation via EtOAc fractionation suggests similar polarity to this compound.
Methodological Frameworks for Comparative Studies
outlines a rapid dose-effect evaluation method using graphical analysis and confidence limits for parameters like median effective dose (ED50) . For example:
| Compound | ED50 (mg/kg) | Slope | Confidence Limits (95%) |
|---|---|---|---|
| Genistein | 25.0 | 1.8 | 22.0–28.0 |
| This compound | Not available | Not available | Not available |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
